Fmoc-L-fenilalanina

Descripción general

Descripción

Fmoc-L-phenylalanine is a protected amino acid used to synthesize isotope-labeled peptides for MS-based protein quantitation . The Fmoc group allows for easy incorporation into peptides and can be removed under basic conditions without disturbing other functional groups .

Synthesis Analysis

Fmoc-Cys [H]-Phe (FC-Phe) was synthesized by mixing 5 mL of 2 mM l-cystinyl-bis l-phenylalanine in water/acetonitrile (50 %, v/v) and 0.5 mL of 250 mM Fmoc-OSu in acetonitrile. The mixture was then heated at 55 °C for 30 minutes .Molecular Structure Analysis

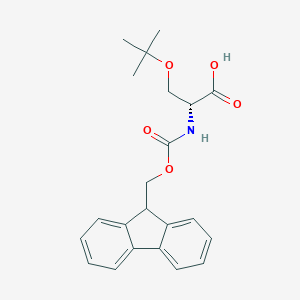

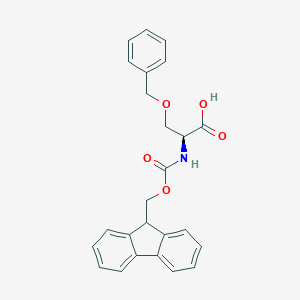

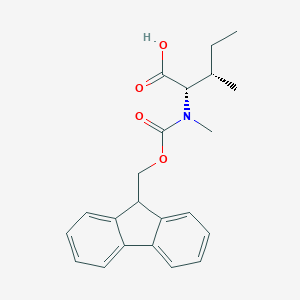

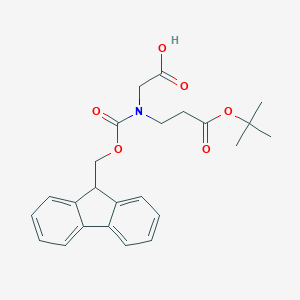

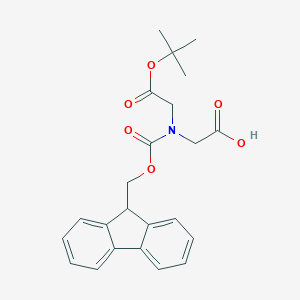

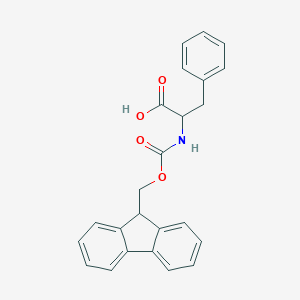

Fmoc-L-phenylalanine has an empirical formula of C24H21NO4 and a molecular weight of 387.43 . The molecule forms a hydrogel in phosphate buffer pH 7.4 .Chemical Reactions Analysis

Fmoc-L-phenylalanine is involved in various chemical reactions. For instance, it is used in the preparation of high-affinity and selectivity monoclonal antibodies against l-phenylalanine . It also plays a role in the formation of hydrogels .Physical And Chemical Properties Analysis

Fmoc-L-phenylalanine is a white to off-white powder with a melting point of 180 - 190 ºC . It has an optical rotation of [a]D20 = -38 ± 3 º (C=1 in DMF) and should be stored at 0 - 8 °C .Aplicaciones Científicas De Investigación

Ingeniería de Tejidos

Fmoc-L-fenilalanina: se ha sugerido como un andamio prometedor para la ingeniería de tejidos debido a su rigidez mecánica y capacidad para soportar la adhesión celular. Sus propiedades reológicas se correlacionan directamente con la concentración de péptidos, lo que la convierte en una opción ajustable y versátil para crear andamios que pueden soportar el crecimiento y el mantenimiento de los tejidos .

Aplicaciones Antibacterianas

Los estudios han demostrado que This compound muestra actividad antibacteriana contra bacterias Gram-positivas. Actúa como un hidrogelador que puede reducir la carga bacteriana tanto in vitro como en infecciones de heridas cutáneas en ratones, principalmente debido a su liberación del hidrogel .

Diseño de Hidrogel Nanofibrilar

Se ha explorado el diseño de hidrogeles nanofibrilares de this compound, con investigaciones que destacan el papel de los moduladores de pH en la mejora de la acción bactericida, la alteración del potencial zeta, la reducción de los caracteres amiloidicos y la introducción de características como la fluorescencia y la termoreversibilidad .

Nanoestructuras Supramoleculares

Las propiedades de autoensamblaje de This compound permiten la fabricación de materiales de hidrogel biofuncionales en medios acuosos. Estos materiales forman nanoestructuras supramoleculares con posibles aplicaciones en varios campos biomédicos .

Hidrogeles Supramoleculares Híbridos

La integración de nano-hidroxiapatita (nHAP) con hidrogeles supramoleculares de this compound ha llevado a la creación de hidrogeles supramoleculares híbridos. Estos geles exhiben propiedades antibacterianas y citocompatibilidad, lo que los hace adecuados para aplicaciones médicas como la cicatrización de heridas y los sistemas de administración de fármacos .

Mecanismo De Acción

Target of Action

Fmoc-L-phenylalanine primarily targets Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It interacts with the bacterial cell membrane and the extracellular matrix (ECM) components of bacterial biofilms .

Mode of Action

Fmoc-L-phenylalanine exhibits antimicrobial properties due to its surfactant-like characteristics . At low concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeabilization and integrity, and kills Gram-positive bacteria .

Biochemical Pathways

Fmoc-L-phenylalanine affects the stability of bacterial biofilms by reducing the ECM components such as proteins, carbohydrates, and eDNA . This reduction can occur through direct interactions with ECM components or indirectly by reducing the bacterial cell population .

Pharmacokinetics

Fmoc-L-phenylalanine has been found to have an oral bioavailability of 65±18% . It is well-tolerated in vivo, and its pharmacokinetic profile is suitable for clinical applications . Its short half-life and inflammatory response at higher doses need to be addressed for its clinical application .

Result of Action

The antibacterial activity of Fmoc-L-phenylalanine is predominantly due to its release from the hydrogel . It reduces the bacterial load both in vitro and in skin wound infections of mice . Its effectiveness for severe infections is limited .

Action Environment

The action of Fmoc-L-phenylalanine is influenced by environmental factors such as pH and buffer ions . Its self-assembly into a hydrogel is governed by multiple factors, including the aromaticity of the Fmoc group, which improves the association of peptide building blocks .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Fmoc-L-phenylalanine plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules during these processes. One of the primary interactions is with the enzyme phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This conversion is essential for the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. Fmoc-L-phenylalanine also interacts with other enzymes involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. Additionally, it can act as a ligand in C-H activation reactions, further highlighting its versatility in biochemical applications .

Cellular Effects

Fmoc-L-phenylalanine has been shown to influence various cellular processes. It exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria by disrupting biofilm formation and reducing bacterial load . This compound affects cell signaling pathways by altering the extracellular matrix components such as proteins, carbohydrates, and extracellular DNA, thereby affecting the stability of biofilms . Furthermore, Fmoc-L-phenylalanine can enter bacterial cells and reduce glutathione levels, leading to oxidative and osmotic stress, which ultimately kills the bacteria . These effects demonstrate the compound’s potential in antimicrobial applications.

Molecular Mechanism

The molecular mechanism of Fmoc-L-phenylalanine involves several key interactions at the molecular level. It acts as a surfactant, disrupting bacterial cell membranes and altering membrane permeability . At low concentrations, Fmoc-L-phenylalanine inhibits bacterial growth by entering the cell and reducing glutathione levels, which are crucial for maintaining redox balance . At higher concentrations, it triggers oxidative and osmotic stress, leading to cell death . Additionally, Fmoc-L-phenylalanine can form hydrogels through self-assembly, which can be used for drug delivery and other biomedical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-phenylalanine can change over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Over time, Fmoc-L-phenylalanine may degrade, leading to a reduction in its efficacy. Long-term studies have shown that the compound can maintain its antibacterial activity in both in vitro and in vivo settings, although its effectiveness may decrease with prolonged exposure . These findings highlight the importance of optimizing storage conditions to preserve the compound’s activity.

Dosage Effects in Animal Models

The effects of Fmoc-L-phenylalanine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively reduces bacterial load in infected tissues . At higher doses, Fmoc-L-phenylalanine can induce oxidative and osmotic stress, leading to adverse effects such as cell membrane disruption and cell death . These threshold effects underscore the need for careful dosage optimization to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

Fmoc-L-phenylalanine is involved in several metabolic pathways, including the shikimate pathway and the phenylalanine metabolism pathway . In the shikimate pathway, it interacts with enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine . This conversion is essential for the biosynthesis of neurotransmitters and other aromatic compounds. Additionally, Fmoc-L-phenylalanine can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of Fmoc-L-phenylalanine within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, allowing it to accumulate in target tissues . Once inside the cell, Fmoc-L-phenylalanine can interact with intracellular proteins and enzymes, influencing its localization and activity . These interactions are crucial for the compound’s effectiveness in biochemical and therapeutic applications.

Subcellular Localization

Fmoc-L-phenylalanine exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to various cellular compartments, including the cytoplasm and cell membrane . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are essential for the compound’s role in disrupting bacterial cell membranes and exerting its antibacterial effects .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951314 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35661-40-6, 286460-71-7 | |

| Record name | FMOC-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.